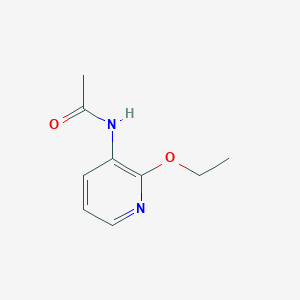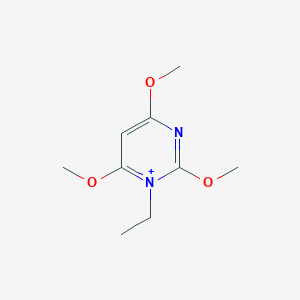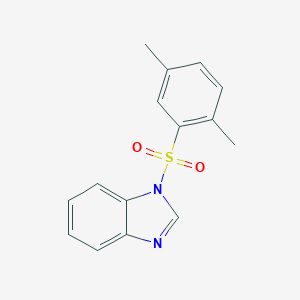
4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, CPB has shown promise in treating a range of diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In animal studies, 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to reduce inflammation and improve insulin sensitivity, making it a potential candidate for treating diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide in lab experiments is its high potency. 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has a relatively low toxicity profile, which makes it a safer option compared to other chemotherapeutic agents. However, one limitation of using 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide. One area of interest is in developing 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide derivatives that are more soluble and have improved pharmacokinetic properties. Additionally, there is interest in studying the effects of 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide on other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, there is interest in studying the potential use of 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide in combination with other chemotherapeutic agents to improve treatment outcomes.
Synthesemethoden
The synthesis of 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide involves the reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and pyridine-3-amine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in cancer treatment. 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been shown to have anti-inflammatory properties, which could be useful in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
4-chloro-3-methoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-12-7-10(4-5-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKGWWDAEQQNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B514668.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)
![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)



![2-[4-(3,3-Diphenyl-2-propenyl)-1-piperazinyl]pyrimidine](/img/structure/B514722.png)
![Bis[bis(2-chlorophenyl)methyl] ether](/img/structure/B514724.png)
![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B514726.png)

![N'-[1-(2-furyl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B514729.png)